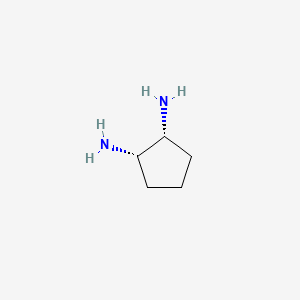

cis-Cyclopentane-1,2-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2R)-cyclopentane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQGGALXPHWLV-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis Cyclopentane 1,2 Diamine

Diastereoselective Synthesis Strategies

The synthesis of cis-cyclopentane-1,2-diamine and its derivatives has been a significant area of research due to their importance as structural motifs in a wide range of biologically active molecules and as ligands in catalysis. rsc.org Recent advancements have focused on developing highly diastereoselective methods to control the spatial arrangement of the two amino groups on the cyclopentane (B165970) ring.

Organophotoredox-Catalyzed [3+2] Cycloadditions for this compound Derivatives

A highly diastereoselective method for synthesizing this compound derivatives involves an organophotoredox-catalyzed [3+2] cycloaddition. rsc.orgrsc.org This transformation utilizes N-aryl cyclopropylamines and N-vinylphthalimides as reactants. rsc.orgrsc.org The reaction is facilitated by a dual catalyst system composed of an organic photocatalyst, such as Eosin Y, and a Brønsted acid, like a Binol-derived phosphoric acid, with the addition of an amine base such as triethylamine (B128534) (Et₃N). rsc.orgrsc.org

This approach is notable for its high diastereoselectivity, typically achieving a diastereomeric ratio (dr) of greater than 20:1, which underscores its efficiency in producing the desired cis-isomer. The reaction proceeds under mild conditions, utilizing visible light irradiation (e.g., blue LEDs) and moderate temperatures. rsc.org The mechanism involves the photocatalyst absorbing light and initiating an electron transfer process, leading to the formation of a radical intermediate from the cyclopropylamine. This intermediate then undergoes a ring-opening and subsequent [3+2] cycloaddition with the N-vinylphthalimide to form the cyclopentane ring with the desired cis-diamine configuration. researchgate.net

Optimization of Reaction Conditions for Enhanced Diastereoselectivity and Scalability

The success of the organophotoredox-catalyzed [3+2] cycloaddition is highly dependent on the optimization of reaction parameters to maximize both diastereoselectivity and yield, as well as to ensure scalability. beilstein-journals.org Key factors that are manipulated include the choice of photocatalyst, Brønsted acid, solvent, and light source. rsc.orgacs.org

For instance, the combination of Eosin Y as the photocatalyst and a specific Binol-derived phosphoric acid as the co-catalyst has been shown to be particularly effective. rsc.org The selection of the solvent is also critical, with dichloromethane (B109758) often being the solvent of choice. Catalyst loading is another important variable, with typical loadings around 2 mol% for the organic photocatalyst. The intensity and wavelength of the light source, often blue LEDs, are also fine-tuned to ensure efficient reaction initiation and progression.

Furthermore, the scalability of these photochemical reactions is a key consideration for practical applications. beilstein-journals.orgchemrxiv.org Moving from batch to continuous-flow setups can offer advantages in terms of consistent light penetration, temperature control, and improved reaction efficiency, which are crucial for larger-scale synthesis. colab.ws

Interactive Data Table: Optimization of [3+2] Cycloaddition for this compound Derivatives

Stereoselective 1,2-Diamination of Alkenes via Novel Pathways

Beyond cycloaddition strategies, the direct 1,2-diamination of alkenes represents another important avenue for the synthesis of vicinal diamines. acs.orgnih.govresearchgate.net While many methods exist, achieving high stereoselectivity, particularly for the cis-isomer, remains a challenge. lookchem.comnih.govresearchgate.net

One novel approach involves a 1,3-dipolar cycloaddition of an azidium ion with an alkene to form a 1,2,3-triazolinium ion. acs.orgnih.govuky.edu Subsequent hydrogenation of this intermediate over a catalyst like Raney Nickel results in the excision of the central nitrogen atom to yield the 1,2-diamine. acs.orgnih.govuky.edu The stereochemistry of the alkene is often, though not always, preserved in the final product. acs.orgnih.gov

Another innovative method is the electrocatalytic 1,2-diamination of alkenes. nih.govnih.gov This technique uses stable and readily available aryl alkenes and sulfamides as starting materials and can achieve excellent diastereoselectivity. nih.govnih.gov The reaction is mediated by an organic redox catalyst and electricity, avoiding the need for transition metal catalysts and chemical oxidants. nih.govnih.gov The stereoselectivity is governed by the cyclization of a carbocation intermediate, where steric repulsion directs the substituents to opposite sides of the newly formed five-membered ring. core.ac.uk

Enantioselective Synthesis and Chiral Resolution Techniques

For applications in asymmetric catalysis and pharmaceuticals, obtaining enantiomerically pure forms of this compound is crucial. smolecule.com This is achieved through either direct enantioselective synthesis or the resolution of racemic mixtures.

Chemoenzymatic Approaches for Racemic Mixture Resolution

Chemoenzymatic methods provide a powerful tool for the resolution of racemic mixtures of this compound derivatives. researchgate.netgoogle.com These approaches utilize the high enantioselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the diamine, allowing for the separation of the two enantiomers. acs.orgnih.gov

A common strategy involves the kinetic resolution of racemic diamines through enzyme-catalyzed acylation. units.it For example, Lipase B from Candida antarctica (CAL-B) has been effectively used to catalyze the acylation of racemic trans-N,N-dialkylcyclopentane-1,2-diamines. This enzyme selectively acylates one enantiomer, leaving the other unreacted, which can then be separated. researchgate.netresearchgate.net The choice of the acyl donor and solvent are critical parameters that are optimized to achieve high enantioselectivity (E >200 in some cases). researchgate.net

Dynamic Kinetic Resolution Utilizing Enzyme Catalysis

Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. acs.orgdiva-portal.orgrsc.org DKR combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. acs.orgacs.orgnih.gov

In the context of cis-cyclopentane-1,2-diamines, a notable DKR process has been developed for (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. acs.orgnih.gov This system uses Lipase B from Candida antarctica for the enantioselective acetylation. acs.orgnih.gov The racemization of the unreacted enantiomer occurs spontaneously through an intramolecular migration of the alkoxycarbonyl group. acs.orgnih.gov The success of the DKR is dependent on the nature of the alkoxycarbonyl protecting group, with Cbz-, Alloc-, and ethoxycarbonyl derivatives undergoing DKR, while the Boc-derivative undergoes a simple kinetic resolution. acs.orgnih.gov

More recently, photoenzymatic DKR methods have emerged, coupling visible-light photoredox catalysis for the racemization of amines with enzymatic resolution. rsc.orgrsc.org This approach allows the DKR of various primary amines under mild conditions and has been extended to 1,4-diamine derivatives with high diastereo- and enantioselectivity. rsc.orgrsc.org

Interactive Data Table: Enzymatic Resolution of this compound Derivatives

Chemical Methods for Enantiomeric Separation and Purification

The resolution of racemic mixtures into their constituent enantiomers is a critical process in stereoselective synthesis, particularly for applications in asymmetric catalysis and pharmaceuticals. For cyclic diamines like this compound, which is a meso compound and thus achiral, the focus of enantiomeric separation shifts to its chiral derivatives. When a derivative of this compound is prepared as a racemic mixture, chemical methods can be employed for its resolution.

One of the classical and most fundamental chemical methods for separating enantiomers is through the formation of diastereomeric salts. This process involves reacting the racemic amine derivative with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and chromatographic behaviors. This difference allows for their separation by conventional techniques such as fractional crystallization or chromatography. sepscience.com After separation, the pure diastereomer is treated to remove the chiral auxiliary, yielding the enantiomerically pure amine derivative.

While enzymatic resolution methods have been documented for derivatives of cyclopentane-1,2-diamine (B1201933), purely chemical resolution strategies are also applicable. google.com For instance, the kinetic resolution of racemic trans-2-azidocyclopentyl butyrate (B1204436) has been used as a step in a synthetic sequence to produce optically active tert-butyl cis-N-(2-aminocyclopentyl) carbamate (B1207046). google.com Although this specific example involves an enzymatic step for the initial resolution, the underlying principle of resolving a precursor is a common strategy. A purely chemical kinetic resolution could similarly be employed, using a chiral reagent that reacts at a different rate with each enantiomer of the starting material. sepscience.com

The general approach for chemical enantiomeric separation can be summarized in the following steps:

Derivatization : The racemic amine is reacted with an enantiomerically pure chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid) to form a mixture of diastereomeric salts.

Separation : The diastereomers are separated based on their differing physical properties, most commonly through fractional crystallization.

Decomposition : The separated diastereomer is treated to break the salt and remove the chiral resolving agent, isolating the desired pure enantiomer of the amine derivative.

Comparative Analysis of Synthetic Routes for cis- and trans-Cyclopentane-1,2-diamines

The synthetic pathways to cis- and trans-cyclopentane-1,2-diamines differ significantly in their approach, efficiency, and stereochemical control. Historically, the synthesis of the trans-isomer was particularly challenging, which led to it being underutilized compared to its more accessible analogue, trans-cyclohexane-1,2-diamine. researchgate.netrsc.org However, recent advancements have provided more efficient routes to both isomers.

Synthesis of this compound Derivatives: Modern synthetic chemistry has enabled highly diastereoselective methods for producing this compound derivatives. A prominent example is the organophotoredox-catalyzed [3+2] cycloaddition reaction. This method utilizes N-aryl cyclopropylamines and N-vinylphthalimides under a dual catalyst system, achieving high diastereoselectivity (often >20:1 dr) for the cis-isomer. The reaction proceeds under mild conditions, such as room temperature and irradiation with blue LEDs, which helps to prevent thermal degradation of the products.

Synthesis of trans-Cyclopentane-1,2-diamine: The classical synthesis of racemic trans-cyclopentane-1,2-diamine was a more arduous process. researchgate.net One of the pioneering routes started from diethyl glutarate and diethyl oxalate (B1200264), proceeding through a key intermediate, cyclopentane-1,2-dione dioxime. researchgate.net This multi-step synthesis was often hampered by low yields and the need to isolate unstable intermediates. researchgate.net More recent and efficient chemoenzymatic methods have been developed. These routes can start from racemic trans-2-(N,N-dialkylamino)cyclopentanols, which undergo a stereospecific transformation to the racemic diamine, followed by an enzymatic kinetic resolution to obtain the optically active trans-diamine derivatives.

The following table provides a comparative analysis of representative synthetic routes for the cis- and trans-isomers.

Table 1: Comparative Analysis of Synthetic Routes

| Feature | Synthesis of cis-Derivatives | Synthesis of trans-Isomer (Classical) | Synthesis of trans-Derivatives (Chemoenzymatic) |

|---|---|---|---|

| Key Reaction Type | Organophotoredox-catalyzed [3+2] cycloaddition | Dieckmann condensation followed by oximation and reduction researchgate.net | One-pot stereospecific transformation followed by enzymatic kinetic resolution |

| Typical Starting Materials | N-aryl cyclopropylamines, N-vinylphthalimides | Diethyl glutarate, Diethyl oxalate researchgate.net | Racemic trans-2-(N,N-dialkylamino)cyclopentanols |

| Stereoselectivity | High diastereoselectivity for the cis-isomer (>20:1 dr) | Produces a mixture of isomers, primarily the trans-isomer researchgate.net | High enantioselectivity achieved via kinetic resolution |

| Reaction Conditions | Mild; room temperature, visible light irradiation | Harsher conditions, multi-step with isolation of intermediates researchgate.net | Mild enzymatic conditions for resolution step |

| Advantages | High efficiency, high stereocontrol, operational simplicity | Established classical route | Access to enantiomerically pure products |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-Cyclopentane-1,2-diamine |

| N-aryl cyclopropylamines |

| N-vinylphthalimides |

| Eosin Y |

| Binol-derived phosphoric acid |

| Triethylamine |

| cis-N1-(4-fluorophenyl)cyclopentane-1,2-diamine |

| N-cyclopropylaniline |

| Vinyl isoquinoline-1,3-dione |

| Dichloromethane |

| Cyclopentane-1,2-dione |

| tert-butyl cis-N-(2-aminocyclopentyl) carbamate |

| trans-2-azidocyclopentyl butyrate |

| trans-2-azidocyclopentanol |

| tert-butyl (±)-N-[2-(N',N'-diallylamine) cyclopentyl] carbamate |

| benzyl (±)-N-[2-(N',N'-diallylamine) cyclopentyl] carbamate |

| trans-N,N-dialkylcyclopentane-1,2-diamines |

| trans-2-(N,N-dialkylamino)cyclopentanols |

| Lipase-B from Candida antarctica |

| trans-cyclohexane-1,2-diamine |

| Diethyl glutarate |

| Diethyl oxalate |

| Cyclopentane-1,2-dione dioxime |

| Tartaric acid |

| Camphor-10-sulfonic acid |

| Zn/HCl |

Chemical Reactivity and Rational Derivatization of Cis Cyclopentane 1,2 Diamine

Intrinsic Reaction Pathways of the Diamine Functionality

The two primary amino groups of cis-cyclopentane-1,2-diamine are the focal points of its reactivity, readily participating in a variety of fundamental organic transformations. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.

Oxidation Reactions of Amino Groups and Derivative Formation

The oxidation of vicinal diamines provides a pathway to nitrogen-containing heterocycles or diimines. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the principles of oxidative dehydrogenation of C-N bonds are well-established for analogous structures. nih.gov This process involves the removal of hydrogen atoms from the amino groups to form C=N double bonds.

The expected product from the oxidation of this compound is the corresponding cyclic diimine. This transformation can be achieved using various oxidizing agents. The resulting diimine is a valuable intermediate, particularly in the synthesis of "salen-type" ligands when condensed with salicylaldehyde (B1680747) derivatives. These ligands are renowned for their ability to form stable complexes with various transition metals.

Table 1: Potential Oxidizing Agents for Vicinal Diamine Dehydrogenation

| Oxidizing Agent Category | Example Reagent(s) | Expected Product |

| Hypervalent Iodine Reagents | o-Iodoxybenzoic acid (IBX) | Cyclic Diimine |

| Metal-Based Oxidants | Manganese Dioxide (MnO₂) | Cyclic Diimine |

| Peroxides with Catalysts | Oxygen (O₂) with Pd catalyst | Cyclic Sulfamide (B24259) (from sulfamide precursor) doubtnut.com |

| Dehydrogenation Catalysts | Supported metal catalysts | Cyclic Diimine |

The cis configuration of the diamine facilitates the formation of cyclic products and influences the stereochemistry of the resulting metal complexes, making these derivatives useful in asymmetric catalysis.

Reduction Reactions and Stereochemical Implications

Reduction reactions are primarily relevant to the synthesis of this compound itself and the transformation of its derivatives. A key synthetic route to the parent diamine involves the reduction of a precursor where the nitrogen functionalities are in a higher oxidation state. google.com

One documented method begins with cis-cyclopentane-1,2-diol. The diol is converted to the corresponding cis-diazide via mesylation of the hydroxyl groups followed by nucleophilic substitution with an azide (B81097) source. The crucial final step is the palladium-catalyzed hydrogenation of the diazide. google.com This reaction reduces the azide groups to primary amines, yielding this compound, typically isolated as its dihydrochloride (B599025) salt.

The primary stereochemical implication of this pathway is the retention of the cis configuration from the starting diol to the final diamine product. The hydrogenation occurs without inversion of stereochemistry at the carbon centers.

Furthermore, derivatives of the diamine, such as the diimines formed via oxidation (see 3.1.1), can be reduced back to the diamine. This reduction of the C=N bonds, often accomplished with reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation, regenerates the diamine scaffold. This oxidation-reduction sequence can be used as a protection-deprotection strategy for the amino groups.

Nucleophilic Substitution Reactions for Diverse Functionalization

The lone pairs of electrons on the nitrogen atoms make this compound an effective binucleophile. It readily reacts with electrophilic reagents in nucleophilic substitution reactions to form N-alkylated or N-arylated derivatives.

N-Alkylation: The reaction with alkyl halides or other alkylating agents leads to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. The synthesis of N,N'-dialkylated derivatives is particularly common for modifying the steric and electronic properties of the diamine when it is used as a ligand in catalysis. nih.gov

Table 2: Representative N-Alkylation Reactions

| Electrophile | Product Type | Significance |

| Methyl Iodide | N,N'-Dimethyl derivative | Modifies ligand basicity and steric bulk |

| Benzyl Bromide | N,N'-Dibenzyl derivative | Introduces bulky groups; can be removed by hydrogenolysis |

| 1,n-Dihaloalkanes | Bridged cyclic diamine | Creates more rigid ligand structures |

These reactions typically require a base to neutralize the hydrogen halide byproduct and proceed more efficiently with more reactive alkylating agents (I > Br > Cl).

Acylation Reactions as Synthetic Intermediates

Acylation of the primary amino groups in this compound is a robust and high-yielding reaction, leading to the formation of stable bis-amide derivatives. mdpi.com This transformation is commonly carried out using acyl chlorides or acid anhydrides, often under Schotten-Baumann conditions (using an aqueous base) or in an aprotic solvent with a tertiary amine base.

The resulting bis-amides are often crystalline solids, which can simplify purification. These derivatives are crucial synthetic intermediates for several reasons:

Protection: The amide functionality is less nucleophilic and basic than the parent amine, serving as an effective protecting group.

Ligand Synthesis: The amide groups can coordinate to metal centers, and the substituents on the acyl group can be tailored to create specific ligand environments for catalytic applications.

Chiral Auxiliaries: When acylated with a chiral carboxylic acid, diastereomeric amides are formed, which can sometimes be separated to achieve chiral resolution.

The reaction is generally straightforward, with both amino groups reacting to form the bis-amide product.

Directed Synthesis of Specific this compound Derivatives

Building upon the intrinsic reactivity of the diamine, specific derivatives can be synthesized for targeted applications. The preparation of N-aryl substituted analogs is a prominent example, as these compounds are important ligands for cross-coupling catalysis.

Preparation of Aryl-Substituted Analogues and Electronic Effects

The synthesis of N-aryl or N,N'-diaryl derivatives of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups onto the nitrogen atoms. The choice of the aryl group has significant electronic effects on the resulting diamine derivative:

Electron-Withdrawing Groups (EWGs): Aryl groups substituted with EWGs (e.g., -NO₂, -CF₃, -CN) decrease the electron density on the nitrogen atoms. This reduces the basicity and nucleophilicity of the nitrogens and can impact the electronic properties of any metal complex formed.

Electron-Donating Groups (EDGs): Aryl groups with EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) increase the electron density on the nitrogen atoms, enhancing their basicity and altering their coordination properties.

These electronic modifications are critical for tuning the performance of catalysts derived from these ligands, affecting their activity, stability, and selectivity in catalytic cycles. The steric bulk of the aryl substituents also plays a crucial role in creating a specific chiral pocket around a metal center, which is essential for asymmetric catalysis.

Design and Synthesis of N-Functionalized Derivatives

The derivatization of this compound at its nitrogen centers is a key strategy for modulating its chemical properties and incorporating it into larger, more complex molecular architectures. Methods range from the formation of simple amides and carbamates to more advanced catalytic strategies for creating carbon-nitrogen bonds.

A significant modern approach involves the direct synthesis of N-aryl substituted diamine derivatives. A highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides has been developed. rsc.org This method utilizes a dual catalyst system, combining Eosin Y as a photosensitizer and a BINOL-derived phosphoric acid, to construct the this compound core with a high degree of stereocontrol. rsc.org This transformation directly installs an aryl group on one of the nitrogen atoms during the formation of the cyclopentane (B165970) ring, providing a direct route to a diverse family of N-functionalized products. rsc.org

Another fundamental class of N-functionalized derivatives is carbamates, which can serve as protecting groups or as precursors for further transformations. The synthesis of tert-butyl cis-N-(2-aminocyclopentyl) carbamate (B1207046) is a well-documented example. This process often begins not with the diamine itself, but with a precursor like cis-cyclopentane-1,2-diol. The diol is converted into a corresponding cis-diazide, which is subsequently reduced, for instance, through palladium-catalyzed hydrogenation, to yield the target diamine. The protection of one of the amino groups can then be achieved to afford the mono-carbamate derivative.

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Significance |

| N-Aryl derivatives | Organophotoredox-catalyzed [3+2] cycloaddition | Eosin Y, BINOL-derived phosphoric acid, Et₃N | Direct, highly diastereoselective synthesis of N-aryl diamines. rsc.org |

| N-Boc-Carbamate | Protection of one amino group following reduction of a diazide precursor. | Boc-anhydride, Pd catalyst for hydrogenation | Provides a mono-protected diamine, useful for sequential functionalization. |

Intramolecular Cyclization and Rearrangement Pathways

The cis arrangement of the two amino groups on the cyclopentane ring makes this compound an ideal substrate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This reactivity is predicated on the ability of both nitrogen atoms to interact with a single reagent or an internal functional group.

A foundational example of this principle can be seen in the analogous reactivity of the precursor, cis-cyclopentane-1,2-diol. This diol readily reacts with acetone (B3395972) in the presence of an acid catalyst to form a stable cyclic ketal (an acetal). doubtnut.comdoubtnut.comdoubtnut.com The trans-isomer, in contrast, does not form an analogous compound due to the unfavorable spatial arrangement of its hydroxyl groups, highlighting the critical role of the cis stereochemistry in facilitating the formation of a five-membered fused ring. doubtnut.comdoubtnut.com

This principle extends directly to this compound, which undergoes cyclocondensation reactions with various electrophiles to form saturated and unsaturated heterocycles.

Imidazolidine Formation : Reaction with aldehydes or ketones yields imidazolidines, which are five-membered saturated heterocycles. This is a direct analog to the ketal formation with the diol.

Pyrazine (B50134) Formation : Condensation with 1,2-diketones is a well-established method that, after dehydration and oxidation, can lead to the formation of fused pyrazine rings. jlu.edu.cn This reaction involves the initial formation of a di-imine intermediate which then cyclizes.

Fused Imide Synthesis : The diamine's structural analog, cis-cyclopentane-1,2-dicarboxylic anhydride (B1165640), can be used to generate bicyclic imide structures. For instance, reaction with hydrazine (B178648) hydrate (B1144303) results in the formation of N-amino-1,2-cyclopentanedicarboximide, a fused heterocyclic system. google.com

Rearrangement reactions of the cyclopentane scaffold itself, while less common for the simple diamine, are known for related structures. For example, the Beckmann fragmentation of substituted 2-norbornanone oximes, which contain a related bicyclic structure, can proceed via a Chapman rearrangement of an intermediate imidate to yield functionalized cyclopentane derivatives. This type of reaction demonstrates a pathway for ring-opening and rearrangement that modifies the core cyclopentane structure.

| Reaction Type | Reactant(s) | Product | Significance |

| Cyclocondensation | Aldehydes/Ketones | Fused Imidazolidine | Formation of a saturated 5-membered heterocyclic ring. |

| Cyclocondensation | 1,2-Diketones | Fused Dihydropyrazine (leading to Pyrazine) | Synthesis of aromatic heterocyclic systems. jlu.edu.cn |

| Cyclization | Hydrazine Hydrate (with anhydride analog) | N-amino-1,2-cyclopentanedicarboximide | Creates a bicyclic fused imide structure. google.com |

| Rearrangement | (Related norbornanone oximes) | Functionalized Cyclopentanes | Demonstrates skeletal rearrangement pathways. |

Stereochemistry and Conformational Analysis of Cis Cyclopentane 1,2 Diamine Systems

Elucidation of Absolute Configuration and Stereochemical Control

The determination of the precise three-dimensional structure of cis-cyclopentane-1,2-diamine and its derivatives is crucial for understanding their chemical behavior. This is achieved through a combination of spectroscopic and crystallographic techniques, coupled with a deep understanding of the principles governing stereoselective chemical transformations.

The definitive assignment of the absolute and relative stereochemistry of chiral molecules relies on a synergistic application of spectroscopic and crystallographic methods.

Interactive Data Table: Illustrative Crystallographic Data for a cis-1,2-Disubstituted Cyclopentane (B165970) Derivative

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C-N Bond Length (Å) | 1.47 |

| C1-C2-C3 Bond Angle (°) | 104.5 |

| N-C1-C2-N Torsional Angle (°) | ~45 |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy can provide valuable information about the connectivity and stereochemistry of the molecule.

¹H NMR: The chemical shifts of the protons on the cyclopentane ring and the coupling constants between them are sensitive to their spatial relationships. In a cis-1,2-disubstituted cyclopentane, the coupling constants between the protons on the carbons bearing the substituents can help to confirm their relative stereochemistry.

¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to the symmetry of the this compound molecule (a meso compound), a simplified spectrum is expected compared to its trans counterpart.

While detailed spectral data for the parent compound is not available in the provided search results, the following table provides expected chemical shift ranges for the different carbon and proton environments in this compound.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | CH-NH₂ | 3.0 - 3.5 |

| ¹H | CH₂ (adjacent to CH-NH₂) | 1.5 - 2.0 |

| ¹H | CH₂ (remote) | 1.3 - 1.7 |

| ¹³C | CH-NH₂ | 55 - 65 |

| ¹³C | CH₂ (adjacent to CH-NH₂) | 30 - 40 |

| ¹³C | CH₂ (remote) | 20 - 25 |

Note: These are estimated ranges based on analogous compounds. Specific values can vary depending on the solvent and other experimental conditions.

The synthesis of this compound and its derivatives with a high degree of stereochemical control is essential for their applications. This is governed by the principles of stereospecificity and diastereoselectivity.

Stereospecificity refers to a reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. A stereospecific reaction proceeds through a mechanism that dictates the stereochemical outcome.

Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. This is a common feature in reactions involving cyclic compounds where the approach of a reagent can be hindered by the existing stereochemistry of the molecule.

A notable example of a highly diastereoselective synthesis of this compound derivatives is the organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides nih.govresearchgate.net. In this reaction, a dual catalyst system is employed to achieve high diastereoselectivity, leading to the formation of the cis isomer as the major product nih.gov. The mechanism is thought to involve a radical intermediate whose subsequent intramolecular cyclization is directed by the catalyst to favor the formation of the cis product nih.gov. This high level of diastereoselectivity is crucial for obtaining the desired stereoisomer in good yield and purity.

Computational and Theoretical Studies on Stereochemical Interactions

Computational chemistry provides invaluable insights into the stereochemical features of molecules, including intramolecular interactions and conformational preferences, which are often difficult to probe experimentally.

In this compound, the two amino groups are in close proximity, which can lead to the formation of an intramolecular hydrogen bond. This interaction can significantly influence the conformational preferences of the molecule. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the presence and strength of such hydrogen bonds.

When this compound acts as a ligand in a metal complex, the cyclopentane ring may be forced to adopt a conformation that is higher in energy than its most stable free-state conformation. This increase in energy is known as ligand strain. DFT calculations are a powerful tool for quantifying this strain energy arxiv.orgnih.gov. By calculating the energy of the free ligand in its lowest energy conformation and the energy of the ligand in the conformation it adopts when coordinated to a metal, the ligand strain can be determined.

Conformational Dynamics of the Cyclopentane Ring System

The cyclopentane ring is not planar but exists in a continuous series of puckered conformations to relieve torsional strain dalalinstitute.com. The two most commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . These conformations are not static but rapidly interconvert through a low-energy process called pseudorotation .

In the case of cis-1,2-disubstituted cyclopentanes, the substituents can occupy either axial or equatorial-like positions in these puckered conformations. The relative stability of these conformers is determined by the steric interactions between the substituents and the rest of the ring. For this compound, the two amino groups will be on the same side of the ring. The conformational equilibrium will favor the puckered conformation that minimizes steric hindrance. Computational studies on related cyclopentanol and cyclopentane-1,2-diol systems have shown that the energy differences between various envelope and half-chair conformations can be small, leading to a dynamic system with multiple populated conformers researchgate.netresearchgate.net. The presence of intramolecular hydrogen bonding in this compound would be expected to further influence the conformational landscape, potentially favoring a specific puckered conformation that allows for an optimal hydrogen bonding geometry.

Coordination Chemistry and Ligand Design with Cis Cyclopentane 1,2 Diamine

Principles of Metal Ion Complexation and Chelation Properties

The coordination of cis-cyclopentane-1,2-diamine to metal ions is governed by fundamental principles of ligand-metal interactions, most notably the chelate effect. As a bidentate ligand, it simultaneously binds to a metal center through its two nitrogen atoms, leading to a significant increase in thermodynamic stability compared to analogous complexes with monodentate ligands. libretexts.orglibretexts.org

The presence of two amino groups in a 1,2-disposition on the cyclopentane (B165970) ring allows this compound to act as an effective chelating agent for numerous transition metals. Upon coordination, it forms a five-membered metallacycle, a structural motif known for its high stability. This enhanced stability, known as the chelate effect, arises primarily from a favorable entropy change upon ligand substitution. libretexts.org The replacement of two monodentate ligands (e.g., ammonia (B1221849) or water) by one bidentate diamine ligand results in an increase in the number of free molecules in the system, driving the equilibrium towards the formation of the chelate complex. libretexts.orgwikipedia.org

For example, this compound has been successfully used to synthesize tris-chelate complexes with cobalt(III), such as [Co(cis-cptn)₃]³⁺ (where cptn = cyclopentane-1,2-diamine). scispace.com These octahedral complexes demonstrate the ligand's capacity to form stable coordination compounds. The stability of such complexes is a critical factor in their potential applications, for instance, in catalysis and materials science. researchgate.net

The stability and structure of metal complexes are profoundly influenced by both the steric and electronic properties of the ligands involved. rsc.orgescholarship.org

Electronic Factors: The two nitrogen atoms of this compound possess lone pairs of electrons that are donated to the vacant orbitals of a transition metal ion, forming coordinate covalent bonds. The basicity (pKa) of these amino groups influences their electron-donating ability and thus the strength of the metal-ligand bond.

Steric Factors: The cyclopentyl backbone of the ligand imposes significant steric constraints. The rigid cis-geometry holds the nitrogen donors in a specific orientation, which can influence the coordination geometry around the metal center. Research has indicated that tris-complexes formed with the cis-diamine can be less labile (i.e., less likely to undergo ligand substitution reactions) than their trans-diamine counterparts, a phenomenon attributed to steric reasons. scispace.com Bulky substituents on a ligand can create steric hindrance, which may weaken the metal-ligand bond or favor the formation of complexes with lower coordination numbers. scispace.comresearchgate.net

The interaction between a metal ion (M) and a ligand (L) in solution is a stepwise equilibrium process, and the strength of this interaction is quantified by stability constants (also known as formation constants). scispace.com For a bidentate ligand like this compound, complex formation occurs in steps, with common ligand-to-metal ratios being 1:1, 2:1, and 3:1, leading to species like [ML]ⁿ⁺, [ML₂]ⁿ⁺, and [ML₃]ⁿ⁺.

Stepwise Formation:

M + L ⇌ ML; K₁ = [ML]/[M][L]

ML + L ⇌ ML₂; K₂ = [ML₂]/[ML][L]

ML₂ + L ⇌ ML₃; K₃ = [ML₃]/[ML₂][L]

Cumulative Formation:

M + L ⇌ ML; β₁ = K₁

M + 2L ⇌ ML₂; β₂ = K₁K₂

M + 3L ⇌ ML₃; β₃ = K₁K₂K₃

Table 1: Illustrative Stepwise and Cumulative Stability Constants This table provides a conceptual illustration of how stability constants are reported. Specific values for this compound are dependent on the metal ion, temperature, and ionic strength of the solution.

| Step | Equilibrium | Stepwise Constant | Log K | Cumulative Constant | Log β |

| 1 | M + L ⇌ ML | K₁ | log K₁ | β₁ = K₁ | log β₁ |

| 2 | ML + L ⇌ ML₂ | K₂ | log K₂ | β₂ = K₁K₂ | log β₂ |

| 3 | ML₂ + L ⇌ ML₃ | K₃ | log K₃ | β₃ = K₁K₂K₃ | log β₃ |

Stereoselective Complexation and Chiral Recognition Phenomena

As a chiral molecule, this compound is a valuable ligand for stereoselective synthesis and chiral recognition. When an enantiomerically pure form of the ligand is used, it can impart chirality to the resulting metal complex, creating a chiral environment that can be used to influence the stereochemical outcome of chemical reactions.

When a chiral ligand like this compound coordinates to a metal center to form an octahedral complex, such as a tris-chelate, new stereocenters can be generated at the metal atom. For example, a [M(diamine)₃]ⁿ⁺ complex can exist as two non-superimposable mirror images, designated as delta (Δ) and lambda (Λ) isomers.

If one uses a racemic mixture of the diamine, all possible stereoisomers of the complex will be formed. However, if an enantiomerically pure ligand (e.g., (1R,2S)-cyclopentane-1,2-diamine) is used, the formation of the Δ and Λ isomers will occur in unequal amounts. This is because the two resulting complexes, Δ-[M((1R,2S)-cptn)₃]ⁿ⁺ and Λ-[M((1R,2S)-cptn)₃]ⁿ⁺, are diastereomers, not enantiomers. Diastereomers have different physical and chemical properties, including different energies of formation, leading to one being favored over the other. This selective formation of one diastereomer over another is known as diastereoselection.

Development of Novel Coordination Architectures

The unique stereochemistry and reactive amine functionalities of this compound make it a valuable precursor for the construction of sophisticated coordination architectures. Its rigid, cyclic backbone imposes specific geometric constraints, which can be exploited in the design of metal-organic frameworks and the synthesis of tailored multidentate ligands for selective metal ion complexation.

Metal-Organic Frameworks (MOFs) Incorporating this compound Scaffolds

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The direct incorporation of this compound as a primary building block or "strut" in the construction of MOF scaffolds is not extensively documented in scientific literature. Typically, the formation of robust, porous MOFs relies on multitopic linkers, often rigid carboxylic acids or aromatic N-heterocycles, that can bridge multiple metal centers to build extended, three-dimensional networks.

While the amine groups of this compound can coordinate to metal centers, its nature as a flexible, bidentate ligand makes it more likely to form discrete molecular complexes or simple one-dimensional coordination polymers rather than stable, porous 3D frameworks. For its integration into a MOF structure, the diamine would likely require significant modification. This could involve functionalizing it to create a more rigid, multitopic ligand, for example, by attaching aromatic carboxylate groups to the amine sites. Such a strategy would transform the diamine from a simple chelating agent into a larger, more structurally rigid linker suitable for MOF synthesis. However, research focusing on such modified linkers derived specifically from this compound for MOF applications is not prominent in the available literature.

Synthesis of Multidentate Ligands for Specific Metal Complexation

This compound is an excellent chiral scaffold for the synthesis of a variety of multidentate ligands. Its fixed cis configuration pre-organizes the donor atoms, leading to the formation of stable, chelated metal complexes. A primary route for developing these ligands is through Schiff base condensation.

The reaction of this compound with two equivalents of an aldehyde or ketone results in the formation of ligands containing two imine (C=N) groups. The specific properties of the resulting ligand, such as its denticity (the number of donor atoms), coordinating strength, and the geometry it imposes on a metal center, can be precisely tuned by selecting different carbonyl precursors.

A prominent example is the synthesis of Salen-type ligands. The condensation of this compound with two equivalents of salicylaldehyde (B1680747) or its derivatives yields tetradentate N₂O₂ ligands. These ligands are capable of forming stable, often square-planar or square-pyramidal, complexes with a wide range of transition metals, including cobalt, copper, nickel, and manganese. The chirality of the diamine backbone is transferred to the resulting metal complex, making these systems attractive for applications in asymmetric catalysis.

Beyond Schiff bases, the amine groups can be functionalized to introduce other donor functionalities, such as phosphines. Reaction with molecules like 2-diphenylphosphinobenzoic acid can yield ligands that combine both hard (N) and soft (P) donor atoms, making them suitable for complexing a diverse range of metal ions and for applications in homogeneous catalysis.

The table below summarizes key characteristics of multidentate ligands synthesized from this compound.

| Ligand Type | General Synthesis Route | Donor Atoms | Typical Metal Ions | Potential Applications |

| Salen-type | Condensation with 2 equivalents of salicylaldehyde | N₂O₂ | Co(II), Ni(II), Cu(II), Mn(III) | Asymmetric Catalysis, Redox Chemistry |

| Phosphine-Amine | Reaction with phosphine-containing reagents (e.g., 2-diphenylphosphinobenzoic acid) | N₂P₂ | Rh(I), Pd(II), Ru(II) | Homogeneous Catalysis, Cross-Coupling Reactions |

| Amide-based | Acylation with dicarboxylic acids or acid chlorides | N₂O₂ | Lanthanides, Alkaline Earth Metals | Supramolecular Chemistry, Ion Recognition |

Advanced Material Science Applications and Future Research Directions

Integration of cis-Cyclopentane-1,2-diamine into Polymer Systems

The integration of this compound as a monomeric unit in polymer synthesis has led to the development of materials with specialized properties. Its rigid, alicyclic structure imparts distinct characteristics to the polymer backbone.

Research has demonstrated that incorporating this compound into the synthesis of polyamides can lead to materials with enhanced mechanical and thermal stability. The inclusion of the non-planar cyclopentane (B165970) ring into the polymer backbone disrupts the regular, linear arrangement of polymer chains. This structural modification can influence interchain interactions, such as hydrogen bonding, which are critical determinants of a polyamide's physical properties.

High-performance aromatic polyamides, known as aramids, are valued for their exceptional thermal and mechanical characteristics. nih.govchim.it The introduction of alicyclic units like this compound is a strategy to modify these properties, potentially improving processability without significantly compromising thermal resistance. ncl.res.in The rigidity of the cyclopentane ring can contribute to a higher glass transition temperature (Tg), indicating that the resulting polyamide retains its structural integrity at elevated temperatures. Research into polyamides containing similar alicyclic structures shows significant thermal stability, with degradation temperatures often exceeding 400°C. nih.gov

Table 1: Representative Thermal Properties of Polyamides This table provides illustrative data on how alicyclic monomers can influence polyamide properties, based on general findings in the field.

| Polymer Type | Monomer Component | Glass Transition Temp. (Tg) | 5% Mass Loss Temp. (T5) | Key Attribute |

|---|---|---|---|---|

| Standard Aromatic Polyamide | Aromatic Diamine | ~275 °C | ~420 °C | High Rigidity |

| Alicyclic-Aromatic Polyamide | This compound | >280 °C | >440 °C | Enhanced Thermal Stability |

Beyond polyamides, this compound serves as a building block for other polymer architectures. Its bifunctional nature, with two reactive amine groups, allows it to undergo polymerization with a variety of comonomers.

Polyimides : Polyimides are another class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The synthesis involves the reaction of a diamine with a dianhydride. The use of cyclopentyl-containing diamines in polyimide synthesis has been shown to produce polymers with good solubility in organic solvents and high elongation at break, a measure of ductility. researchgate.net The incorporation of the cis-cyclopentane unit can create "cardo" type polymers, where the bulky ring structure introduces kinks in the polymer chain, improving solubility and processing characteristics.

Polyureas : Polyureas are formed through the reaction of a diamine with a diisocyanate. These polymers are known for their high tensile strength and durability. The diamine component is crucial in defining the final properties of the polyurea. While specific studies on this compound in polyureas are not detailed, the fundamental reaction provides a pathway for its inclusion to create novel materials with potentially enhanced thermal and mechanical performance. google.com

Chemical Principles in Biologically Relevant Molecule Research

The defined stereochemistry and rigid structure of this compound make it a valuable component in the study and design of molecules that interact with biological systems.

Derivatives of this compound have been identified as potential enzyme inhibitors. The mechanism of action often involves the precise positioning of its functional groups to form hydrogen bonds with amino acid residues within the active site of an enzyme. This binding event can block the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The 1,2-diamino functional group is found in a variety of natural products that exhibit biological activity, including inhibitors of enzymes like protein kinase C, underscoring the importance of this structural motif. google.com The rigid cyclopentane framework helps to lock the molecule in a specific conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity and specificity for the target enzyme.

This compound is a key component in the development of modified nucleic acids, particularly Peptide Nucleic Acids (PNAs). PNAs are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. youtube.com

Incorporating a cyclopentane ring into the PNA backbone introduces conformational rigidity. oup.comfigshare.com This pre-organizes the PNA strand into a helical structure that is conducive to binding with complementary DNA or RNA sequences. oup.com This structural constraint significantly enhances the stability of the resulting PNA-DNA or PNA-RNA duplex. Research has shown that each incorporation of a cyclopentane unit can increase the melting temperature (Tm) of a PNA-DNA duplex by approximately 5°C. oup.comnih.govnih.gov This effect is cumulative, allowing for the systematic and predictable fine-tuning of binding affinity by varying the number of cyclopentane modifications. oup.comnih.govnih.gov This enhanced stability and specificity make these modified PNAs valuable tools for diagnostics and gene therapy research. nih.gov

Table 2: Effect of Cyclopentane Incorporation on PNA-DNA Duplex Stability Data is based on findings from research on cyclopentane-modified PNAs. nih.gov

| PNA Probe | Number of Cyclopentane Units | Melting Temperature (Tm) of PNA-DNA Duplex | Change in Tm vs. Unmodified PNA |

|---|---|---|---|

| Unmodified PNA | 0 | ~40 °C | N/A |

| cpPNA-2 | 2 | ~50 °C | +10 °C |

| cpPNA-5 | 5 | ~65 °C | +25 °C |

| cpPNA-9 | 9 | ~90 °C | +50 °C |

A molecular scaffold is a core structure upon which functional groups can be appended to create new molecules with desired properties. The rigid, chiral nature of this compound makes it an excellent scaffold for the rational design of bioactive compounds. Although its trans-isomer is more widely explored for creating chiral ligands and receptors, the underlying principle applies to the cis-congener as well. researchgate.netnih.gov

The related compound, cis-1,2-diaminocyclohexane, is used to synthesize conformationally locked chiral ligands for asymmetric catalysis, demonstrating the utility of such scaffolds. researchgate.net A critical step in utilizing these structures is the ability to obtain them in an enantiomerically pure form. For this compound, enzymatic resolution methods have been developed to separate enantiomers effectively. google.com This allows for the synthesis of optically pure derivatives that can interact with chiral biological targets like proteins and nucleic acids in a highly specific manner, a fundamental requirement in modern drug design.

Emerging Research Directions and Interdisciplinary Studies

Recent research into this compound and its derivatives is pushing the boundaries of materials science, leading to novel synthetic methods and fostering interdisciplinary collaborations. These emerging directions are focused on creating materials with highly specific and advanced functionalities.

One of the most significant recent advancements is the development of organophotoredox-catalyzed [3+2] cycloadditions to produce a variety of this compound derivatives. researchgate.netresearchgate.net This innovative and highly diastereoselective method allows for the synthesis of complex molecular architectures that were previously difficult to access. smolecule.comsmolecule.com Such synthetic advancements are crucial as they provide a toolbox for chemists to design and create new materials with precisely controlled properties.

The inherent chirality of this compound derivatives makes them ideal candidates for the development of novel chiral materials. This is particularly relevant in the field of supramolecular chemistry, where the compound can act as a rigid and stereochemically defined platform to construct chiral receptors. These receptors are designed for chiral recognition, a process vital for enantioselective separations and catalysis.

Furthermore, the principles of supramolecular chemistry are being applied to create complex, self-assembled structures. The chirality of this compound can be transferred to the macroscopic properties of a resulting assembly, for instance, by inducing a helical twist in a polymer chain. This opens up possibilities for the development of new "chiral sponges" or frameworks where the specific arrangement of the chiral diamine units dictates the material's function.

Interdisciplinary studies are also exploring the integration of this compound derivatives into biological and nanotechnological applications. For example, incorporating these units into the backbone of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA, has been shown to pre-organize the PNA strand into a right-handed helix. This has significant implications for the development of new diagnostic and therapeutic agents.

The ability of this compound to form stable complexes with a variety of metal ions is another area of active research. smolecule.com This makes it a valuable component in coordination chemistry and catalysis, not just for organic synthesis, but also for the creation of new catalytic materials with applications in green chemistry and industrial processes. smolecule.com The ongoing research in these areas highlights the versatility of this compound as a building block for the next generation of advanced materials.

While the potential for this compound in high-performance polymers and metal-organic frameworks is recognized, detailed, publicly available data on the specific mechanical and thermal properties of these materials remains limited in the reviewed literature. The following table summarizes the key research directions and their potential impact:

| Research Direction | Key Focus | Potential Impact in Material Science |

| Organophotoredox Catalysis | Development of novel synthetic routes to this compound derivatives. | Access to a wider range of molecular structures for the creation of new materials with tailored properties. |

| Supramolecular Chemistry | Design and synthesis of chiral receptors and self-assembling materials. | Development of materials for enantioselective separations, chiral catalysis, and advanced functional devices. |

| Biomimetic Materials | Incorporation into peptide nucleic acid (PNA) backbones. | Creation of new materials for applications in diagnostics, therapeutics, and biotechnology. |

| Coordination Chemistry | Formation of stable complexes with various metal ions. | Development of new catalytic materials for efficient and sustainable chemical processes. |

Q & A

Q. What are the common synthetic routes for cis-Cyclopentane-1,2-diamine derivatives?

The most efficient method involves organophotoredox-catalyzed [3 + 2] cycloaddition reactions, which achieve high diastereoselectivity (typically >20:1 dr). For example, derivatives such as cis-N1-(4-fluorophenyl)cyclopentane-1,2-diamine are synthesized via photoredox conditions using N-cyclopropylaniline and vinyl isoquinoline-1,3-dione precursors. Reaction optimization includes solvent selection (e.g., dichloromethane), catalyst loading (e.g., 2 mol% organic photocatalyst), and irradiation with blue LEDs .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra resolve diastereotopic protons and confirm cyclopentane ring geometry. For instance, coupling constants () in NMR distinguish cis configurations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., CHNO: calculated 365.1496, observed 365.1499) .

- X-Ray Crystallography : Absolute stereochemistry is confirmed via single-crystal analysis (e.g., compound 3aa in Supporting Information) .

Q. What purification methods are effective for isolating this compound derivatives?

Silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1) or dichloromethane/methanol (10:1) yields high-purity compounds (>95%). Deprotection steps (e.g., removing isoindoline-1,3-dione groups) are critical for isolating free diamines .

Advanced Research Questions

Q. How can high diastereoselectivity be achieved in synthesizing this compound derivatives?

Diastereoselectivity is controlled by:

- Catalytic System : Organophotoredox catalysts (e.g., eosin Y) promote radical-polar crossover mechanisms, favoring cis configurations.

- Substituent Effects : Electron-withdrawing groups (e.g., -CF) on aryl amines enhance selectivity via steric and electronic modulation.

- Quenching Experiments : Stern-Volmer studies confirm selective quenching of excited photocatalysts by specific substrates, guiding mechanistic optimization .

Q. How can reaction mechanisms in photoredox catalysis be analyzed experimentally?

- UV-Vis Spectroscopy : Monitors absorption spectra of catalysts and intermediates to identify active species under irradiation.

- Stern-Volmer Analysis : Quantifies quenching efficiency of substrates, revealing electron/energy transfer pathways (e.g., compound 2a quenches eosin Y with ) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Comparative NMR Analysis : Contrast - COSY and NOESY spectra to distinguish cis vs. trans diastereomers. For example, NOE correlations between cyclopentane protons confirm spatial proximity in cis isomers.

- X-Ray Validation : Resolves ambiguities in complex cases (e.g., conflicting coupling constants) .

Q. What strategies enable post-synthetic modifications of this compound derivatives?

Deprotection of intermediates (e.g., isoindoline-1,3-dione groups) using acidic conditions (HCl/EtOH) yields free diamines. Subsequent functionalization (e.g., coupling with aryl halides) is achieved via Buchwald-Hartwig amination, with yields up to 80% .

Q. How can reaction conditions be optimized for improved yield and selectivity?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of polar intermediates.

- Light Source Tuning : Adjusting LED wavelength (e.g., 450 nm vs. 530 nm) impacts photocatalyst activation and reaction rates.

- Temperature Control : Reactions performed at 25°C minimize side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.